molecular formula C14H11N5O3S B8557159 4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B8557159
M. Wt: 329.34 g/mol
InChI Key: DMLKPKKYRWQQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with an amino group, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share the thienopyrimidine core but differ in the substituents attached to the core structure.

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different nitrogen positions.

Uniqueness

4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as an enzyme inhibitor, while the amino and carboxamide groups provide sites for further chemical modifications .

Properties

Molecular Formula

C14H11N5O3S

Molecular Weight

329.34 g/mol

IUPAC Name

4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C14H11N5O3S/c1-7-2-3-8(19(21)22)4-10(7)18-14(20)9-5-23-12-11(9)16-6-17-13(12)15/h2-6H,1H3,(H,18,20)(H2,15,16,17)

InChI Key

DMLKPKKYRWQQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CSC3=C2N=CN=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.